2-(Benzoyloxy)-4,6-dimethoxybenzaldehyde

Description

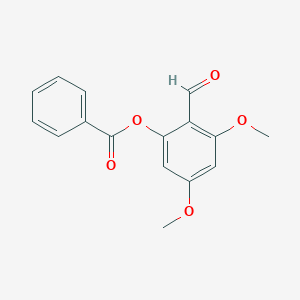

Structure

3D Structure

Properties

IUPAC Name |

(2-formyl-3,5-dimethoxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-19-12-8-14(20-2)13(10-17)15(9-12)21-16(18)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIYQOFEVGYEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC(=O)C2=CC=CC=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Benzoyloxy 4,6 Dimethoxybenzaldehyde

Regioselective Functionalization Approaches for the Benzoyl and Methoxy (B1213986) Groups

The regioselective placement of the benzoyl and methoxy groups is a critical challenge in the synthesis of the target molecule. The synthetic strategy typically involves the initial preparation of a hydroxylated benzaldehyde (B42025) intermediate, followed by selective O-functionalization.

A plausible precursor for the final benzoylation step is 2-hydroxy-4,6-dimethoxybenzaldehyde . The introduction of the two methoxy groups is generally achieved via the Williamson ether synthesis, which involves the alkylation of a di- or tri-hydroxy precursor with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. For instance, the methylation of 2,4-dihydroxybenzaldehyde derivatives can be controlled to achieve selective functionalization.

The final step in this approach is the selective benzoylation of the hydroxyl group at the C2 position. The inherent hydrogen bonding between the C2 hydroxyl proton and the adjacent aldehyde's carbonyl oxygen can decrease its nucleophilicity, posing a challenge for selective acylation. However, specialized catalytic methods have been developed to achieve regioselective benzoylation. A novel, metal-free approach utilizes an organobase, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to catalyze the reaction between a hydroxyl group and a benzoylating agent like 1-benzoylimidazole under mild conditions. nih.gov This method has shown high regioselectivity for primary hydroxyl groups, and the principles can be adapted for phenolic systems. nih.gov Alternatively, metal-based catalysts, such as copper(II) trifluoroacetate, have been employed to promote regioselective benzoylation of glycopyranosides with benzoic anhydride, offering another potential route. nih.gov

| Method | Catalyst/Promoter | Benzoylating Agent | Key Features | Reference |

|---|---|---|---|---|

| Organobase Catalysis | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-Benzoylimidazole | Metal-free, mild conditions, high regioselectivity. | nih.gov |

| Copper(II) Catalysis | Copper(II) trifluoroacetate | Benzoic anhydride | Good yields and high regioselectivity for glycopyranosides. | nih.gov |

Targeted Aldehyde Introduction Techniques on the Aromatic Core

The introduction of the aldehyde (formyl) group onto the aromatic ring is a cornerstone of the synthesis. Given the electron-rich nature of the dimethoxy-substituted benzene (B151609) core, electrophilic aromatic substitution reactions are highly effective. The Vilsmeier-Haack and Gattermann reactions are classic and widely used methods for this purpose.

The Vilsmeier-Haack reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). numberanalytics.comorganic-chemistry.orgwikipedia.org This method is particularly effective for electron-rich arenes and has been successfully used to synthesize precursors like 2,6-Dimethoxy-4-hydroxybenzaldehyde . sigmaaldrich.comsigmaaldrich.com The reaction proceeds via an electrophilic attack of the chloroiminium ion (Vilsmeier reagent) on the aromatic ring, followed by hydrolysis of the resulting iminium salt to yield the aldehyde. wikipedia.org

The Gattermann reaction provides an alternative formylation route, using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgunacademy.com This reaction introduces a formyl group onto phenols and their ethers. wikipedia.org A significant modification for improved safety involves the use of zinc cyanide (Zn(CN)₂), which reacts with HCl in situ to generate the necessary HCN, avoiding the handling of highly toxic hydrogen cyanide gas. wikipedia.org

Another powerful method for regioselective formylation is direct lithiation of the aromatic ring followed by quenching with a formylating agent like DMF. semanticscholar.orgresearchgate.net This approach offers precise control over the position of the aldehyde group, as the lithiation can be directed by existing functional groups.

| Reaction | Typical Reagents | Substrate Requirement | Mechanism Highlights | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Electron-rich aromatic/heteroaromatic compounds. | Electrophilic substitution with a chloroiminium ion, followed by hydrolysis. | numberanalytics.comorganic-chemistry.orgwikipedia.org |

| Gattermann Reaction | HCN, HCl, AlCl₃ (or Zn(CN)₂ variant) | Phenols, phenolic ethers, and other activated arenes. | Electrophilic substitution, similar to Friedel-Crafts reaction. | wikipedia.orgmdma.ch |

| Directed Lithiation-Formylation | n-BuLi, then DMF | Arenes with directing groups (e.g., methoxy). | Regioselective deprotonation followed by nucleophilic attack on DMF. | semanticscholar.orgresearchgate.net |

Multi-Component and Cascade Reaction Strategies for Its Assembly

While traditional linear syntheses are effective, modern organic chemistry increasingly favors multi-component reactions (MCRs) and cascade sequences for their efficiency and atom economy. 20.210.105 These strategies allow for the construction of complex molecules from simple starting materials in a single pot, minimizing purification steps and reducing waste. 20.210.105

Although a specific MCR for the direct synthesis of 2-(Benzoyloxy)-4,6-dimethoxybenzaldehyde is not prominently reported, the principles of cascade catalysis offer a conceptual framework for its assembly. For example, a multicatalytic, one-pot Michael/Stetter reaction has been developed for the asymmetric synthesis of benzofuranone products from salicylaldehydes and activated alkynes. nih.gov Such strategies, which combine different catalytic cycles, demonstrate the potential to rapidly build complex heterocyclic and poly-substituted aromatic systems. nih.gov

A novel desaturative approach provides a mechanistically distinct pathway to aromatic aldehydes. nih.gov This strategy utilizes a Diels-Alder reaction to first construct a multi-substituted cyclohexene (B86901) carbaldehyde core. This saturated precursor then undergoes aromatization through a synergistic triple catalysis system involving enamine, photoredox, and cobalt catalysts. nih.gov This method highlights a powerful way to assemble highly substituted aromatic aldehydes that might be challenging to prepare using traditional electrophilic substitution reactions. nih.gov

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of synthesizing this compound, several green strategies can be considered.

Atom Economy : Employing cascade reactions and MCRs can significantly improve atom economy by incorporating a greater proportion of the starting materials into the final product and reducing the number of synthetic steps. 20.210.105

Safer Reagents : The replacement of hazardous reagents is a key goal. For example, in the Gattermann reaction, using solid zinc cyanide instead of highly toxic hydrogen cyanide gas represents a significant safety improvement. wikipedia.org

Catalysis : The use of catalytic methods is preferable to stoichiometric reagents. Organocatalysis, as seen in the regioselective benzoylation with DBU, avoids the use of potentially toxic and expensive metals. nih.gov Furthermore, developing catalytic benzylic oxidation methods using environmentally benign oxidants like hydrogen peroxide or molecular oxygen presents a green alternative to traditional formylation or oxidation reactions that use stoichiometric heavy-metal oxidants. organic-chemistry.org

Energy Efficiency : Photocatalysis, which harnesses visible light to drive reactions, offers a low-energy pathway for transformations like decarboxylative oxidation to form carbonyl compounds. organic-chemistry.org

By integrating these considerations, the synthesis of complex molecules like this compound can be made more efficient, safer, and environmentally responsible.

Chemical Reactivity and Mechanistic Studies of 2 Benzoyloxy 4,6 Dimethoxybenzaldehyde

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Kinetics

Electrophilic aromatic substitution (EAS) on the 2-(Benzoyloxy)-4,6-dimethoxybenzaldehyde ring is directed by the combined influence of its substituents. The two methoxy (B1213986) groups are powerful ortho, para-directors, whereas the aldehyde and benzoyloxy groups are meta-directors and deactivate the ring.

The potential sites for electrophilic attack are C3 and C5. The directing effects are as follows:

4-OCH₃ group (activating): Directs ortho (to C3 and C5) and para (to C1, which is blocked).

6-OCH₃ group (activating): Directs ortho (to C5) and para (to C3).

-CHO group (deactivating): Directs meta (to C3 and C5).

-O(CO)Ph group (deactivating): Directs meta (to C4 and C6, which are blocked).

All directing influences converge to favor substitution at the C3 and C5 positions. The strong activating and directing power of the two methoxy groups is expected to overcome the deactivating nature of the aldehyde and ester groups, allowing substitution to occur. youtube.com The presence of deactivating groups, however, suggests that the reaction kinetics will be slower compared to benzene (B151609) or anisole. rsc.org The precise regioselectivity between the C3 and C5 positions would be influenced by the steric bulk of the incoming electrophile, though both positions are sterically similar.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Influence | Predicted Target Positions |

|---|---|---|---|---|

| Aldehyde (-CHO) | C1 | Deactivating, Meta-Director | Withdraws electron density | C3, C5 |

| Benzoyloxy (-O(CO)Ph) | C2 | Deactivating, Meta-Director | Inductively withdrawing, resonance deactivating | C4, C6 (blocked) |

| Methoxy (-OCH₃) | C4 | Activating, Ortho, Para-Director | Donates electron density by resonance | C3, C5 (ortho); C1 (para, blocked) |

| Methoxy (-OCH₃) | C6 | Activating, Ortho, Para-Director | Donates electron density by resonance | C5 (ortho); C3 (para) |

| Overall Predicted Outcome | Substitution at C3 and C5 |

Nucleophilic Additions and Condensations at the Aldehyde Moiety

Common nucleophilic addition reactions include:

Acetal (B89532) Formation: In the presence of an acid catalyst, alcohols will add to the aldehyde to form a hemiacetal, which can then react with a second alcohol molecule to yield a stable acetal. libretexts.org This reaction is reversible and can be used as a protecting group strategy. libretexts.org

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) to the carbonyl group results in the formation of a cyanohydrin. wikipedia.orgmasterorganicchemistry.com

Imine and Enamine Formation: Primary amines react to form imines, while secondary amines yield enamines. These reactions are fundamental in the synthesis of various nitrogen-containing compounds.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, providing a reliable method for C=C bond formation with fixed regiochemistry. libretexts.org

Grignard and Organolithium Reactions: Carbon nucleophiles, such as Grignard reagents or organolithium compounds, add to the aldehyde to produce secondary alcohols after an acidic workup. masterorganicchemistry.com

Table 2: Examples of Nucleophilic Addition Reactions

| Reaction Type | Reagent | Product Functional Group | General Mechanism |

|---|---|---|---|

| Acetal Formation | 2 R'-OH, H⁺ | Acetal (R-CH(OR')₂) | Nucleophilic attack by alcohol, proton transfer, loss of water, second alcohol attack. libretexts.org |

| Cyanohydrin Formation | HCN / KCN | Cyanohydrin (R-CH(OH)CN) | Nucleophilic attack by CN⁻ followed by protonation of the oxygen anion. masterorganicchemistry.com |

| Imine Formation | R'-NH₂ | Imine (R-CH=NR') | Nucleophilic attack by amine, proton transfer, elimination of water. libretexts.org |

| Wittig Reaction | Ph₃P=CHR' | Alkene (R-CH=CHR') | [2+2] cycloaddition to form an oxaphosphetane, followed by decomposition. libretexts.org |

| Grignard Reaction | 1. R'-MgBr 2. H₃O⁺ | Secondary Alcohol (R-CH(OH)R') | Nucleophilic attack by the Grignard reagent's carbanion, followed by acidic workup. masterorganicchemistry.com |

Transformations Involving the Ester Functionality: Hydrolysis and Transesterification

The benzoyloxy group is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification.

Hydrolysis: Under either acidic or basic conditions, the ester can be cleaved.

Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the attack of a hydroxide (B78521) ion on the ester carbonyl, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate yields 2-hydroxy-4,6-dimethoxybenzaldehyde and a benzoate (B1203000) salt.

Acid-catalyzed hydrolysis is a reversible equilibrium process. It begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for attack by water.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the benzoyloxy group can be exchanged for a different alkoxy group. rsc.orgresearchgate.net This equilibrium-driven reaction is often facilitated by using a large excess of the new alcohol or by removing the displaced alcohol (in this case, phenol). Alkali metal catalysts have also been shown to be effective for the transesterification of aryl esters. researchgate.net

Redox Chemistry of the Benzaldehyde (B42025) Unit: Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized or reduced without necessarily affecting the ester or methoxy groups, depending on the choice of reagents.

Oxidation Pathways: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-(Benzoyloxy)-4,6-dimethoxybenzoic acid. This transformation can be achieved using a variety of oxidizing agents.

Strong Oxidants: Reagents like potassium permanganate (B83412) (KMnO₄) research-advances.org and chromic acid (H₂CrO₄) are highly effective. ncert.nic.in

Mild Oxidants: For substrates sensitive to harsh conditions, milder oxidants can be employed. The use of hydrogen peroxide with a selenium catalyst offers an environmentally friendly alternative. mdpi.com

Reduction Pathways: The aldehyde can be reduced to a primary alcohol or, under more forceful conditions, to a methyl group.

Reduction to Alcohol: Selective reduction of the aldehyde to (2-(benzoyloxy)-4,6-dimethoxyphenyl)methanol can be accomplished with hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is an ideal choice as it is mild enough to reduce aldehydes and ketones but typically does not reduce esters, thus preserving the benzoyloxy group. ncert.nic.inmedlifemastery.com Lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde but would likely reduce the ester as well. chemistrysteps.comrsc.org

Reduction to Hydrocarbon (Deoxygenation): More drastic reduction methods, such as the Wolff-Kishner (hydrazine, KOH, heat) or Clemmensen (Zn(Hg), HCl) reductions, can convert the aldehyde group directly to a methyl group. libretexts.orgncert.nic.in These harsh conditions, particularly the basic conditions of the Wolff-Kishner reaction, would likely cleave the ester functionality via hydrolysis.

Table 3: Oxidation and Reduction of the Aldehyde Moiety

| Transformation | Reagent(s) | Product Functional Group | Selectivity Notes |

|---|---|---|---|

| Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic Acid | Standard, powerful oxidation. research-advances.org |

| Reduction | NaBH₄ | Primary Alcohol | Selective for the aldehyde; the ester is typically unaffected. ncert.nic.in |

| Reduction | LiAlH₄ | Primary Alcohol | Not selective; would likely reduce both the aldehyde and the ester. rsc.org |

| Deoxygenation | N₂H₄, KOH (Wolff-Kishner) | Methyl Group | Harsh basic conditions would likely hydrolyze the ester. libretexts.org |

Rearrangement Reactions and Fragmentation Studies

Ortho-acyloxy aromatic aldehydes and ketones can undergo specific rearrangement reactions. One of the most relevant potential rearrangements for this structure is the Fries rearrangement. Although typically catalyzed by Lewis acids and involving acyl phenols, a photo-Fries rearrangement is a plausible pathway for this compound. Upon UV irradiation, the ester could cleave homolytically to form a radical pair, which could then recombine to yield isomeric C-acylated phenols, where the benzoyl group migrates to the C3 or C5 position of the ring.

Fragmentation studies, typically conducted via mass spectrometry, would provide insight into the molecule's stability and bonding. Predictable fragmentation patterns would include:

Loss of the benzoyl group: Cleavage of the ester C-O bond to give a [M - C₇H₅O]⁺ fragment.

Loss of the benzoyloxy radical: Cleavage to give a [M - C₇H₅O₂]⁺ fragment.

Loss of methoxy groups: Ejection of a methyl radical (·CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy substituents.

Decarbonylation: Loss of carbon monoxide (CO) from the aldehyde group, a common fragmentation pathway for aromatic aldehydes.

Mechanistic Elucidation via Reaction Intermediates and Transition States

Understanding the reaction mechanisms at a molecular level is key to predicting and controlling chemical outcomes. For this compound, this involves studying the intermediates and transition states of its characteristic reactions.

Electrophilic Aromatic Substitution: The mechanism proceeds through a high-energy cationic intermediate known as an arenium ion or sigma complex. youtube.com The stability of this intermediate determines the reaction rate and regioselectivity. For this molecule, the positive charge in the arenium ion formed by attack at C3 or C5 can be effectively delocalized onto the two powerful electron-donating methoxy groups through resonance, stabilizing the intermediate and facilitating the reaction.

Nucleophilic Addition: The addition of a nucleophile to the aldehyde carbonyl proceeds via a tetrahedral intermediate, where the carbonyl carbon rehybridizes from sp² to sp³. masterorganicchemistry.comchemistrysteps.com The stability of this intermediate and the subsequent reaction steps (e.g., protonation or elimination of water) dictate the final product.

Ester Hydrolysis: The base-catalyzed mechanism involves a tetrahedral intermediate formed by the attack of a hydroxide ion. The rate-determining step is typically the formation of this high-energy intermediate.

Modern computational chemistry provides powerful tools for elucidating these mechanisms. Quantum chemical calculations can model reaction pathways, calculate the energies of transition states and intermediates, and help rationalize experimental observations such as regioselectivity and reaction kinetics. rsc.orgrsc.org

Synthesis and Characterization of Derivatives and Structural Analogues of 2 Benzoyloxy 4,6 Dimethoxybenzaldehyde

Design Principles for Modified Benzaldehyde (B42025) Scaffolds

Scaffolds are central frameworks of molecules to which various functional groups can be attached. nih.gov The primary design considerations for modifying this particular benzaldehyde scaffold include:

Modulating Electronic Properties : The parent molecule contains two electron-donating methoxy (B1213986) groups (-OCH₃) and two electron-withdrawing groups: the aldehyde (-CHO) and the benzoyloxy (-O(CO)Ph) group. The interplay of these groups governs the electron density of the aromatic ring and the reactivity of the aldehyde. Introducing further electron-donating or electron-withdrawing substituents at different positions on either the benzaldehyde ring or the benzoyl group can systematically alter properties like oxidation-reduction potentials and susceptibility to nucleophilic attack at the carbonyl carbon.

Steric Hindrance Manipulation : The placement of substituents, particularly at positions ortho to the existing functional groups, can introduce steric bulk. This can influence the conformation of the molecule and the accessibility of reactive sites, thereby directing the outcome of chemical reactions. For instance, 2,6-disubstitution on a benzaldehyde ring is known to affect stereoselectivity in reduction reactions. researchgate.net

Introduction of New Functional Groups : Adding new functionalities opens pathways for further, specific chemical transformations (orthogonality) or for altering physical properties like solubility and crystallinity. mdpi.com

These principles allow for the rational design of analogues with tailored chemical reactivity for various non-biological applications. Structure-activity relationship (SAR) studies, which correlate molecular structure with chemical behavior, are crucial in guiding these design efforts. nih.govesisresearch.org

Synthetic Routes to Explore Varying Substituent Patterns

The synthesis of derivatives based on the 2-(Benzoyloxy)-4,6-dimethoxybenzaldehyde structure can be achieved through several strategic routes, primarily by modifying the starting materials before assembling the final compound.

A common approach begins with a substituted phloroglucinol or resorcinol derivative. The core intermediate, a substituted 2-hydroxy-dimethoxybenzaldehyde, can be synthesized via formylation reactions like the Vilsmeier-Haack or Duff reaction on a corresponding dimethoxyphenol. sigmaaldrich.com The hydroxyl group is then esterified.

Route 1: Modification of the Phenolic Precursor This route involves synthesizing a variety of substituted 1,3-dimethoxybenzenes and then introducing the aldehyde and benzoyloxy groups. For example, starting with different substituted resorcinols allows for variation on the primary aromatic ring.

Route 2: Variation of the Acyl Group The most direct method for creating derivatives is by esterifying 2-hydroxy-4,6-dimethoxybenzaldehyde with different acyl halides or anhydrides. This allows for extensive variation of the substituent attached to the benzoate (B1203000) moiety.

Route 3: Benzannulation Reactions More complex, polysubstituted arenes can be constructed through benzannulation strategies. These methods build the aromatic ring from acyclic precursors, offering flexibility in substitution patterns that may be difficult to achieve through traditional substitution reactions on a pre-existing ring. rsc.org

A general synthetic scheme is the esterification of a hydroxybenzaldehyde with a substituted phenacyl bromide, a reaction analogous to the preparation of the title compound. orientjchem.org

| Derivative Type | Synthetic Strategy | Key Reagents | Example Precursors |

| Ring-Substituted Analogues | Formylation of a substituted 1,3-dimethoxyphenol, followed by esterification. | Vilsmeier-Haack Reagents (e.g., POCl₃, DMF), Benzoyl Chloride | 5-Chloro-1,3-dimethoxybenzene |

| Benzoate-Modified Analogues | Esterification of 2-hydroxy-4,6-dimethoxybenzaldehyde. | Substituted Benzoyl Halides (e.g., 4-Nitrobenzoyl chloride) | 2-hydroxy-4,6-dimethoxybenzaldehyde |

| Complex Polysubstituted Arenes | Organocatalytic benzannulation. rsc.org | Chiral amines, α,β-unsaturated aldehydes | 2-(Nitromethyl)benzaldehydes, Enals |

Functional Group Interconversions on the Parent Compound

Once the this compound scaffold is synthesized, its existing functional groups can be chemically transformed to yield further derivatives. imperial.ac.uk Such interconversions allow for late-stage diversification of the molecular structure.

Reactions of the Aldehyde Group:

Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents. The oxidation of substituted benzaldehydes to benzoic acids is a well-documented transformation. researchgate.netresearchgate.net

Reduction : The aldehyde can be selectively reduced to a primary alcohol (a benzyl alcohol derivative) using reducing agents like sodium borohydride (B1222165). mdpi.com

Olefination : Reactions such as the Wittig or Horner-Wadsworth-Emmons reaction can convert the aldehyde into an alkene, extending the carbon chain. nih.gov

Henry Reaction : The nitroaldol (Henry) reaction involves the addition of a nitroalkane to the aldehyde, forming a β-nitro alcohol, which is a versatile synthetic intermediate. researchgate.net

Reactions of the Benzoyloxy Group:

Hydrolysis (Saponification) : The ester linkage can be cleaved under basic conditions (e.g., with aqueous sodium hydroxide) to regenerate the 2-hydroxy-4,6-dimethoxybenzaldehyde precursor and the corresponding benzoic acid. vanderbilt.edu This deprotection step is fundamental for accessing the free phenol for further reactions.

Reactions involving the Aromatic Ring:

Electrophilic Aromatic Substitution : The electron-rich nature of the dimethoxy-substituted ring suggests it could undergo electrophilic substitution (e.g., nitration, halogenation). However, the reaction would be complex due to the competing directing effects of the four substituents and the potential for side reactions.

These transformations are standard in organic synthesis and allow for the targeted modification of the parent compound to produce a library of related structures. ub.eduvanderbilt.eduorganic-chemistry.org

Structure-Reactivity Relationship Studies in Non-Biological Contexts

The relationship between the structure of substituted benzaldehydes and their chemical reactivity is a cornerstone of physical organic chemistry. Such studies provide quantitative insight into how electronic and steric effects influence reaction outcomes in non-biological systems.

Oxidation Kinetics : The rate of oxidation of benzaldehydes is highly dependent on the nature of the substituents on the aromatic ring. A study on the oxidation of various substituted benzaldehydes by morpholinium fluorochromate found that the reaction follows first-order kinetics. researchgate.net The reaction is promoted by electron-releasing groups on the benzaldehyde ring, which stabilize the electron-deficient transition state. The reactivity of different isomers can be correlated using multiparametric equations like the Charton equation, which separates electronic effects into localization (L), delocalization (D), and resonance (R) parameters. researchgate.net

Reduction Reactions : The hydrogenation of benzaldehyde derivatives is also sensitive to substituent effects. In the catalytic hydrogenation of methoxy-substituted benzaldehydes, for example, the position of the methoxy group influences the reaction rate. researchgate.net Studies comparing ortho-, meta-, and para-substituted isomers show differences in conversion rates, highlighting the role of both electronic and steric factors in the interaction with the catalyst surface. researchgate.net Similarly, the stereoselectivity of reductions can be impacted; 2,6-disubstituted benzaldehydes, for instance, can adversely affect the stereoselectivity of reductions using chiral reducing agents like Alpine-Borane. researchgate.net

Hydration of the Aldehyde Group : The aldehyde group exists in equilibrium with its hydrate form in aqueous solutions. The position of this equilibrium is influenced by the electronic properties of the ring substituents. Electron-withdrawing groups favor hydration by destabilizing the starting aldehyde, while electron-donating groups have the opposite effect. This relationship has been studied quantitatively, providing insights into the electrophilicity of the carbonyl carbon. acs.org

| Reaction Type | Substituent Effect | Observation | Reference |

| Oxidation | Electron-donating groups | Increase the rate of oxidation. | researchgate.net |

| Oxidation | Electron-withdrawing groups | Decrease the rate of oxidation. | researchgate.net |

| Catalytic Hydrogenation | Positional Isomerism (e.g., -OCH₃) | Affects conversion rates, with ortho and para isomers often being more reactive than meta. | researchgate.net |

| Asymmetric Reduction | 2,6-Disubstitution | Can decrease the enantioselectivity of the reaction. | researchgate.net |

| Hydration | Electron-withdrawing groups | Shift the equilibrium towards the hydrated form. | acs.org |

These studies demonstrate that the reactivity of the this compound scaffold can be predictably tuned by the strategic placement of various substituents, a principle that is central to rational molecular design.

Advanced Spectroscopic and Crystallographic Methodologies for the Structural Elucidation of 2 Benzoyloxy 4,6 Dimethoxybenzaldehyde

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

High-field NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms and the conformational preferences of molecules in solution. For 2-(Benzoyloxy)-4,6-dimethoxybenzaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the dimethoxy-substituted ring and the benzoyl group would appear in the downfield region, typically between δ 6.0 and 8.5 ppm. The protons of the two methoxy (B1213986) groups would present as sharp singlets further upfield, likely in the range of δ 3.8-4.0 ppm. The aldehydic proton is expected to be the most deshielded, appearing as a singlet at approximately δ 10.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments within the molecule. The carbonyl carbons of the aldehyde and ester groups are expected to resonate at the lowest field, typically in the δ 160-195 ppm region. The aromatic carbons would appear between δ 90 and 165 ppm, with their specific shifts influenced by the attached functional groups. The methoxy carbons would be observed at higher field, around δ 55-60 ppm.

Conformational and Connectivity Assignments: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignments. COSY experiments would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the two aromatic rings. HSQC would correlate each proton to its directly attached carbon atom. The long-range correlations observed in an HMBC spectrum are particularly valuable for establishing the connectivity between the benzoyl group and the dimethoxybenzaldehyde core via the ester linkage, as well as confirming the positions of the methoxy and aldehyde groups on the benzene (B151609) ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde CHO | ~10.0 (s) | ~191.0 |

| Benzoyl C=O | - | ~164.0 |

| Aromatic C-H (Benzoyl) | ~7.3-8.2 (m) | ~128.0-135.0 |

| Aromatic C-H (Dimethoxy) | ~6.2-6.5 (m) | ~92.0-96.0 |

| Methoxy OCH₃ | ~3.8-3.9 (s) | ~56.0 |

| Aromatic C-O (Ester) | - | ~160.0 |

| Aromatic C-O (Methoxy) | - | ~163.0-165.0 |

| Aromatic C-CHO | - | ~110.0 |

| Aromatic C-C (Benzoyl) | - | ~129.0 |

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary. s = singlet, m = multiplet.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related dimethoxybenzaldehyde isomers and benzoyl-substituted compounds allows for a detailed prediction of its solid-state architecture. nih.govchegg.com

The molecule is expected to be largely planar, although some torsion may be observed around the ester linkage and the methoxy groups. chegg.com The benzoyloxy group and the aldehyde group will likely influence the crystal packing through various intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. nih.govchegg.com The crystal system could range from monoclinic to triclinic, which is common for such substituted aromatic compounds. nih.gov

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c, P-1 |

| C=O (Aldehyde) Bond Length | ~1.21 Å |

| C=O (Ester) Bond Length | ~1.20 Å |

| C-O (Ester) Bond Length | ~1.35 Å |

| C-O (Methoxy) Bond Length | ~1.36 Å |

| Dihedral Angle (between rings) | Variable, likely non-coplanar |

Note: These are expected values based on crystallographic data of structurally related molecules. nih.govchegg.com

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) would be employed.

Precise Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺). This experimental value can then be compared to the calculated theoretical mass to confirm the elemental composition, C₁₆H₁₄O₅.

Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound are expected to involve the cleavage of the ester bond. The most prominent fragments would likely correspond to the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the dimethoxyphenoxy radical cation resulting from the loss of the benzoyl group. docbrown.info Further fragmentation of the dimethoxybenzaldehyde portion would involve the loss of a hydrogen atom (M-1), a methyl radical (M-15) from a methoxy group, or a formyl radical (M-29). libretexts.orgmiamioh.edu

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragment Structure |

| 286 | [C₁₆H₁₄O₅]⁺ | Molecular Ion |

| 181 | [C₉H₉O₄]⁺ | [M - C₆H₅CO]⁺ |

| 165 | [C₉H₉O₃]⁺ | [M - C₆H₅COO]⁺ |

| 105 | [C₇H₅O]⁺ | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Note: These are predicted fragmentation patterns based on the analysis of similar aromatic esters and aldehydes. docbrown.inforesearchgate.net

Vibrational (FT-IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization

Vibrational and electronic spectroscopy provide complementary information about the functional groups present in a molecule and its electronic transitions.

FT-IR and Raman Spectroscopy: The infrared (IR) and Raman spectra of this compound will be dominated by vibrations associated with its key functional groups. Two distinct carbonyl (C=O) stretching vibrations are expected. The aldehydic C=O stretch typically appears around 1700-1720 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will give rise to strong bands in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. The symmetric and asymmetric stretching of the methoxy C-H bonds will appear around 2850 and 2950 cm⁻¹. nih.govtheaic.org

Interactive Data Table: Characteristic Vibrational and Electronic Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| FT-IR/Raman | C=O Stretch (Aldehyde) | ~1705 |

| FT-IR/Raman | C=O Stretch (Ester) | ~1730 |

| FT-IR/Raman | C-O Stretch (Ester & Ether) | ~1000-1300 |

| FT-IR/Raman | Aromatic C=C Stretch | ~1400-1600 |

| FT-IR/Raman | Aromatic C-H Stretch | ~3000-3100 |

| UV-Vis | π → π | ~240-290 |

| UV-Vis | n → π | ~310-340 |

Note: These are characteristic ranges and predictions based on spectroscopic data of related compounds. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 Benzoyloxy 4,6 Dimethoxybenzaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like 2-(Benzoyloxy)-4,6-dimethoxybenzaldehyde. These calculations can predict the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential, which are all crucial for understanding the molecule's reactivity.

Ab initio methods, while computationally more intensive, can provide even more accurate electronic structure information. acs.org These methods are particularly useful for studying excited states and photochemical properties. acs.org For example, calculations on benzaldehyde (B42025) have helped in assigning vibrational frequencies in its electronically excited states. acs.org

Table 1: Representative Theoretical Data for Substituted Benzaldehydes

| Parameter | Description | Typical Calculated Values |

|---|---|---|

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and kinetic stability. | 4-6 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2-5 Debye |

| Mulliken Atomic Charges | Partial charges on individual atoms, indicating electrophilic and nucleophilic sites. | Varies by atom |

Note: This table represents typical data for substituted benzaldehydes and is for illustrative purposes. Specific values for this compound would require dedicated calculations.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The three-dimensional structure and flexibility of this compound are key to its interactions and properties. Molecular modeling and molecular dynamics (MD) simulations are employed to explore the conformational landscape of such molecules. nih.govacs.org These methods can identify stable conformers and the energy barriers between them.

For aromatic esters, MD simulations using force fields like OPLS-AA have been successful in studying molecular-level structures. acs.orgresearchgate.net In the case of this compound, the key degrees of freedom would be the torsion angles around the C-O bonds of the ester and methoxy (B1213986) groups, as well as the bond connecting the benzoyloxy group to the aldehyde ring.

Theoretical Spectroscopic Parameter Predictions and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as NMR and IR spectra. By calculating these parameters for a proposed structure, they can be compared with experimental spectra to confirm the molecule's identity and conformation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT methods. nih.gov For this compound, the most prominent peaks would be the C=O stretching vibrations of the aldehyde and ester groups. The exact positions of these peaks are sensitive to the electronic environment and conjugation. libretexts.org For instance, conjugation to an aromatic ring typically lowers the C=O stretching frequency. libretexts.org DFT calculations can help to precisely assign these and other vibrational modes, such as the C-O stretches of the ester and ether linkages, and the various aromatic C-H and C=C vibrations. docbrown.info Discrepancies between theoretical and experimental values can sometimes point to limitations in the computational model, especially for conjugated systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the GIAO (Gauge-Independent Atomic Orbital) approach, often coupled with DFT. These predictions are highly useful for assigning signals in complex experimental spectra. docbrown.info For this compound, the aldehyde proton would be expected to have a characteristic downfield shift (around 9-10 ppm). libretexts.orgfiveable.me The protons of the two aromatic rings and the methoxy groups would have distinct chemical shifts influenced by their electronic environments. Theoretical calculations can help to resolve ambiguities in the assignment of these aromatic protons. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the aldehyde and ester, as well as for the methoxy and aromatic carbons. fiveable.me

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Feature | Predicted Region |

|---|---|---|

| IR | Aldehyde C=O stretch | ~1700-1720 cm⁻¹ |

| IR | Ester C=O stretch | ~1720-1740 cm⁻¹ |

| IR | C-O-C stretches | ~1000-1300 cm⁻¹ |

| ¹H NMR | Aldehyde proton (CHO) | 9.5 - 10.5 ppm |

| ¹H NMR | Methoxy protons (OCH₃) | 3.5 - 4.0 ppm |

| ¹H NMR | Aromatic protons | 6.5 - 8.5 ppm |

| ¹³C NMR | Aldehyde carbon (CHO) | 185 - 195 ppm |

| ¹³C NMR | Ester carbonyl carbon (COO) | 160 - 170 ppm |

Note: These are estimated values based on typical ranges for similar functional groups.

Elucidation of Reaction Mechanisms and Energetics through Computational Pathways

Computational chemistry provides a powerful lens for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy profiles. For this compound, this could involve studying its synthesis or its reactions with other reagents.

DFT calculations have been successfully used to study the reaction mechanisms of benzaldehyde with amines, identifying transition states and reaction intermediates. nih.gov A similar approach could be applied to understand, for example, the hydrolysis of the ester group in this compound or its oxidation and reduction reactions. By mapping the potential energy surface, the most favorable reaction pathway can be determined.

The energetics of the reaction, including activation energies and reaction enthalpies, can be calculated to predict the feasibility and kinetics of a particular transformation. This is particularly valuable in understanding regioselectivity and stereoselectivity. For instance, in reactions involving the aromatic rings, calculations could predict the most likely site of electrophilic attack by analyzing the charge distribution and orbital coefficients. Computational studies have also been instrumental in understanding cross-coupling reactions for the synthesis of substituted benzaldehydes. acs.org

Applications of 2 Benzoyloxy 4,6 Dimethoxybenzaldehyde in Specialized Chemical Domains

Role as a Key Synthetic Building Block for Complex Molecules

The reactivity of the aldehyde and the potential for modification of the benzoyloxy group make 2-(Benzoyloxy)-4,6-dimethoxybenzaldehyde a versatile starting material for the synthesis of a wide array of complex molecules. Its structural similarity to other substituted benzaldehydes that have been successfully employed in the creation of bioactive compounds and complex ligands suggests a parallel utility.

For instance, derivatives of dimethoxybenzaldehyde are known to react with hydrazines to form Schiff base ligands. These ligands can then coordinate with metal ions to create complex coordination compounds. A study on the synthesis of bioactive cadmium(II) complexes utilized a Schiff base ligand derived from the reaction of 4-benzyloxybenzoylhydrazine with 2,4-dimethoxybenzaldehyde. semanticscholar.org This highlights the potential of the dimethoxybenzaldehyde core in forming intricate metal-organic frameworks with specific biological activities. semanticscholar.org The resulting complexes were characterized by various spectroscopic techniques, and their potential as antibacterial agents was evaluated. semanticscholar.org

Furthermore, a polymer-bound version of the related compound, 4-Benzyloxy-2,6-dimethoxybenzaldehyde, is commercially available, indicating its utility in solid-phase synthesis. sigmaaldrich.comfishersci.atsigmaaldrich.com This approach allows for the efficient construction of complex molecules on a solid support, simplifying purification and isolation of the final product. The use of such polymer-supported reagents is a common strategy in combinatorial chemistry and the synthesis of peptide and natural product analogues. chemicalbook.com

Potential in Materials Science: Precursors for Polymers, Liquid Crystals, or Organic Electronic Components

The rigid, aromatic structure of this compound, combined with its potential for tailored functionalization, makes it a promising candidate for the development of advanced materials. Dimethoxybenzene derivatives are recognized for their value in materials science, contributing to the creation of materials for electronic devices, coatings, and adhesives. nih.gov

A significant area of potential for this compound is in the synthesis of liquid crystals. The molecular shape and polarity of molecules containing benzoyloxy and dimethoxy groups are conducive to the formation of mesophases, which are the hallmark of liquid crystalline materials. Research on new homologous series of liquid crystals has demonstrated that compounds incorporating α-4-[-4′-n-Alkoxy benzoyloxy] phenyl β-4″-nitro benzoyl ethylenes exhibit both nematic and smectic phases. researchgate.net The thermal stability and mesomorphic range of these materials are influenced by the length of the alkoxy chains. researchgate.net Similarly, studies on other benzoyloxy derivatives have shown their capacity to form various liquid crystal phases, with properties that can be fine-tuned through molecular engineering. mdpi.com The introduction of a terminal benzyloxy group, for instance, has been shown to influence the mesomorphic properties of rod-like Schiff base liquid crystals. mdpi.com

The general class of dimethoxybenzene derivatives is also being explored for its potential in creating materials with specific electronic properties. nih.gov These compounds can be integrated into polymer chains to bestow properties such as enhanced conductivity or optical activity. nih.gov

Contributions to Supramolecular Chemistry and Host-Guest Systems

The principles of molecular self-assembly that govern the formation of liquid crystals also underpin the broader field of supramolecular chemistry. The ability of molecules to organize into well-defined, non-covalently bonded structures is central to the design of functional supramolecular systems. The structural motifs present in this compound suggest its potential to participate in such assemblies.

The formation of liquid crystalline phases by related benzoyloxy compounds is a prime example of supramolecular self-organization. researchgate.net The intermolecular interactions, such as π-π stacking of the aromatic rings and dipole-dipole interactions of the ester and methoxy (B1213986) groups, drive the molecules to align in an ordered fashion. This tendency for self-assembly could be harnessed to create more complex supramolecular architectures, such as gels, vesicles, or other nanostructures.

Utility in Catalysis and Asymmetric Synthesis

The aldehyde functional group in this compound presents opportunities for its use in catalysis, either as a substrate or as a precursor to a catalytic species. Aldehydes are versatile reactants in a multitude of organic transformations, including aldol (B89426) reactions, Wittig reactions, and reductive aminations.

While specific applications of this compound as a catalyst or in asymmetric synthesis are not yet widely reported, the broader class of substituted benzaldehydes has been explored in these contexts. For example, chiral Schiff bases derived from aldehydes can be used as ligands in asymmetric catalysis, facilitating the enantioselective synthesis of a variety of products. The dimethoxy and benzoyloxy groups in the target compound could influence the steric and electronic environment of a metal center in a catalytic complex, potentially leading to high levels of stereocontrol.

Further research could explore the derivatization of this compound into chiral ligands for use in asymmetric catalysis. The synthesis of such ligands and the evaluation of their performance in key enantioselective reactions would be a valuable area of investigation.

Photophysical and Photochemical Applications

Aromatic compounds with extended π-systems and heteroatoms, such as this compound, often exhibit interesting photophysical and photochemical properties. These properties can be exploited in applications ranging from organic light-emitting diodes (OLEDs) to photolabile protecting groups.

Research into liquid crystalline compounds containing a benzothiazole-fused ring has indicated their potential as hole-transporting materials in OLEDs. mdpi.com These materials possess favorable electronic and optical properties, including low ionization potentials, which are crucial for efficient device performance. mdpi.com The structural similarities suggest that derivatives of this compound could also be investigated for their electroluminescent properties and potential use in organic electronics.

The benzoyloxy group itself can be photochemically active. In some molecular contexts, benzoyloxy groups can serve as photolabile protecting groups, which can be cleaved upon irradiation with light of a specific wavelength. This allows for the spatial and temporal control of the release of a protected functional group, a technique that is valuable in areas such as controlled drug delivery and the synthesis of complex biomolecules. The specific photochemical behavior of this compound would need to be investigated to determine its suitability for such applications.

Future Research Trajectories and Emerging Opportunities for 2 Benzoyloxy 4,6 Dimethoxybenzaldehyde

Development of Novel Catalytic and Stereoselective Synthetic Methods

The development of new catalytic and stereoselective methods is a cornerstone of modern organic synthesis. For a molecule like 2-(benzoyloxy)-4,6-dimethoxybenzaldehyde, future research could focus on leveraging its inherent structural features to control reactivity and stereochemistry.

Catalytic Transformations: The aldehyde functional group is a versatile handle for a multitude of catalytic transformations. Future work could explore reactions such as asymmetric aldol (B89426) additions, where the bulky ortho-benzoyloxy group could influence the facial selectivity of the approaching nucleophile. nih.gov Research into catalytic reductions, oxidations, and C-H functionalization of the aromatic ring, guided by the directing effects of the existing substituents, would be a valuable pursuit. The development of catalysts for the selective cleavage or modification of the benzoyloxy ester linkage in the presence of the aldehyde would also expand the synthetic utility of this compound.

Stereoselective Synthesis: The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. While the parent molecule is achiral, its derivatives can possess stereogenic centers. Future research could focus on the stereoselective synthesis of molecules derived from this compound. For instance, asymmetric reactions involving the aldehyde, such as the addition of organometallic reagents or enantioselective Strecker synthesis, could be explored. materialsciencejournal.org Furthermore, the development of methods for the atroposelective synthesis of biaryl compounds derived from this aldehyde could be a novel research direction, exploiting the steric hindrance around the aromatic core. Research on the photodimerization of related structures has shown high stereoselectivity, suggesting that photochemical methods could be a fruitful area of investigation for creating complex, stereochemically defined architectures. nih.gov

| Research Area | Potential Methodologies | Key Objectives | Analogous Research |

| Novel Catalysis | Asymmetric Aldol Reactions, Catalytic C-H Functionalization | High enantioselectivity, Regiocontrol | nih.gov |

| Stereoselective Synthesis | Asymmetric Organometallic Additions, Atroposelective Biaryl Synthesis | Creation of specific stereoisomers | materialsciencejournal.orgnih.gov |

Exploration of Advanced Functional Materials Incorporating the Compound's Structural Motifs

Dimethoxybenzene derivatives are known to be valuable precursors in materials science, contributing to the development of polymers, dyes, and liquid crystals. nih.govgoogle.com The structural motifs present in this compound make it an intriguing candidate for the creation of advanced functional materials.

Polymer Science: The aldehyde functionality can be utilized in polymerization reactions, either as a monomer or as a modifying agent. bloomtechz.com Future research could investigate the incorporation of this compound into polymer backbones to impart specific properties such as thermal stability, altered solubility, or specific optical characteristics. The benzoyloxy and methoxy (B1213986) groups can influence the polymer's final properties, potentially leading to materials with applications in coatings, adhesives, or specialty plastics. nih.gov

Organic Electronics and Photonics: Aromatic compounds with donor-acceptor characteristics are of great interest in organic electronics. The interplay between the electron-donating methoxy groups and the electron-withdrawing aldehyde and benzoyloxy groups could lead to interesting photophysical properties. beilstein-journals.orgnih.gov Future studies could focus on synthesizing and characterizing the fluorescence and phosphorescence of derivatives of this compound. beilstein-journals.org Such molecules could find applications as organic light-emitting diode (OLED) materials, fluorescent probes, or components in photosensitizers.

| Material Type | Potential Application | Key Structural Feature | Analogous Research |

| Specialty Polymers | Coatings, Adhesives | Aldehyde for polymerization, Substituents for property tuning | nih.govbloomtechz.com |

| Organic Electronics | OLEDs, Fluorescent Probes | Substituted aromatic core with donor/acceptor groups | beilstein-journals.orgnih.gov |

Integration into Automated Synthesis and Flow Chemistry Platforms

The fields of automated synthesis and flow chemistry are revolutionizing how chemical reactions are performed, offering advantages in terms of speed, safety, and scalability. The integration of this compound and its derivatives into these platforms presents a significant opportunity.

Flow Chemistry: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.orgnih.gov This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. Future research could focus on developing flow-based syntheses of and with this compound. For example, the generation of reactive intermediates from this compound, such as organometallic species or diazo compounds, could be performed in a flow reactor and immediately used in a subsequent reaction, minimizing decomposition. rsc.org This approach could enable reactions that are difficult or hazardous to perform under traditional batch conditions.

Automated Synthesis: Automated synthesis platforms can rapidly generate libraries of compounds for screening purposes, accelerating the discovery of new molecules with desired properties. The versatility of the aldehyde group makes this compound an excellent building block for automated synthesis. mdpi.com Future work could involve the development of automated protocols for the derivatization of this compound, allowing for the rapid creation of a diverse range of molecules for biological or materials science applications.

Interdisciplinary Research at the Interface of Organic Chemistry and Physical Sciences

The unique electronic and structural properties of this compound make it a prime candidate for interdisciplinary research that bridges organic chemistry with the physical sciences.

Computational Chemistry: Computational studies can provide valuable insights into the reactivity and properties of molecules. materialsciencejournal.orgresearchgate.net Future research could employ Density Functional Theory (DFT) and other computational methods to model the electronic structure, reaction mechanisms, and spectroscopic properties of this compound and its derivatives. materialsciencejournal.orgresearchgate.net These studies could help in predicting the outcomes of reactions, designing new catalysts, and understanding the photophysical behavior of related materials.

Photophysics and Photochemistry: The absorption and emission of light by organic molecules is a fundamental process with numerous applications. The aromatic and substituted nature of this compound suggests it may have interesting photophysical properties. acs.orgrsc.org Future research could involve detailed spectroscopic studies to characterize its absorption, fluorescence, and phosphorescence. Understanding these properties could lead to the development of new photoactive materials, sensors, or photochemically-driven synthetic methods.

Q & A

Q. What are the optimal synthetic routes for 2-(benzoyloxy)-4,6-dimethoxybenzaldehyde, and how can reaction yields be maximized?

- Methodological Answer : The compound is typically synthesized via aldol condensation or selective benzoylation of precursor aldehydes. For example, 4,6-dimethoxybenzaldehyde can undergo benzoylation using benzoic anhydride in pyridine under reflux . Key parameters include:

- Temperature : 80–100°C (reflux conditions).

- Solvent : Dichloromethane or pyridine.

- Catalyst : Triethylamine for deprotonation.

Yields (~85%) are optimized by slow addition of benzoyl chloride to avoid side reactions and using column chromatography (silica gel, petroleum ether/ethyl acetate eluent) for purification .

Q. How can researchers purify this compound effectively, and what solvents are optimal?

- Methodological Answer : Post-synthesis, purification involves column chromatography (silica gel, 60–120 mesh) with a 4:1 v/v petroleum ether/ethyl acetate eluent system (Rf = 0.29) . For crystallography-grade purity, slow evaporation from dichloromethane/methanol (1:1) is recommended to obtain monoclinic or triclinic crystals .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- 1H NMR : Expect aromatic protons at δ 6.8–7.8 ppm (benzoyl group) and δ 3.8–4.2 ppm (methoxy groups). Splitting patterns (e.g., doublets for styryl protons) confirm substitution .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of aldehyde/benzoyl) and 1250 cm⁻¹ (C-O of methoxy) .

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 316.3 (C₁₆H₁₄O₅) with fragmentation peaks at m/z 105 (benzoyl) and 151 (dimethoxybenzaldehyde) .

Q. How does solvent polarity affect the solubility and stability of this compound during storage?

- Methodological Answer : The compound is soluble in DCM, chloroform, and DMSO but poorly in water. Stability tests show decomposition under prolonged UV exposure. For long-term storage, keep in dark, anhydrous conditions at –20°C. Use argon/vacuum sealing to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms the triclinic P1̄ space group with a dihedral angle of 78.3° between aromatic rings . Hydrogen bonding (e.g., C-H···O interactions at 2.8–3.1 Å) stabilizes the lattice . Use SHELXT for structure refinement and Mercury for visualizing weak interactions .

Q. What in vitro assays are suitable for evaluating its biological activity, and how do structural modifications alter efficacy?

- Methodological Answer :

- Anti-inflammatory : NLRP3 inflammasome inhibition assays (IC₅₀ ~10 µM) using THP-1 macrophages .

- Anticancer : MTT assays against colorectal cancer cells (HCT-116), with EC₅₀ values correlated to styryl group substitutions .

- SAR Insights : Fluorine or methoxy additions at the 4-position enhance activity by improving membrane permeability .

Q. How can researchers address contradictions in NMR data between synthetic batches?

- Methodological Answer : Discrepancies in methoxy proton shifts (δ 3.8 vs. 3.9 ppm) may arise from residual solvents (e.g., DMSO-d₆ vs. CDCl₃) or conformational polymorphism . Use variable-temperature NMR to assess dynamic effects and HPLC-MS to rule out impurities .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Q. How do reaction conditions influence stereochemical outcomes in derivatives?

Q. What comparative studies distinguish this compound from analogs like 4-methoxybenzaldehyde derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.